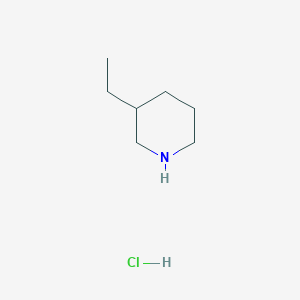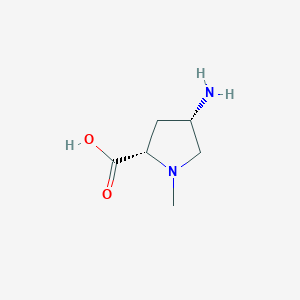
alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf: is a trisaccharide composed of three alpha-L-arabinofuranose units linked by (1->5) glycosidic bonds. This compound is a part of the arabinan polysaccharide family, which is commonly found in plant cell walls. The structure of alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf contributes to its unique properties and functions in various biological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf typically involves the enzymatic or chemical glycosylation of alpha-L-arabinofuranose units. Enzymatic synthesis often employs glycosyltransferases, which catalyze the formation of glycosidic bonds under mild conditions. Chemical synthesis, on the other hand, may involve the use of glycosyl donors and acceptors in the presence of catalysts such as Lewis acids or bases .
Industrial Production Methods: Industrial production of alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf can be achieved through the extraction and purification of arabinan-rich polysaccharides from plant sources, followed by controlled hydrolysis to obtain the desired trisaccharide. This method ensures a high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf undergoes several types of chemical reactions, including:
Oxidation: The primary hydroxyl groups of the arabinofuranose units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the oxidized form can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with various functional groups, such as acetyl or methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as periodic acid or bromine water are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Acetylation can be performed using acetic anhydride in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of arabinonic acid or arabinose aldehyde.
Reduction: Regeneration of the original arabinofuranose units.
Substitution: Formation of acetylated or methylated derivatives of the trisaccharide.
Scientific Research Applications
Chemistry: alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf is used as a model compound to study the structure and function of arabinans in plant cell walls. It helps in understanding the role of arabinans in plant physiology and their interactions with other cell wall components .
Biology: In biological research, this compound is used to investigate the enzymatic degradation of arabinans by various microorganisms. It serves as a substrate for enzymes such as alpha-L-arabinofuranosidases, which are involved in the breakdown of plant cell wall polysaccharides .
Medicine: It can promote the growth of beneficial gut bacteria, thereby improving gut health and overall well-being .
Industry: In the industrial sector, this compound is used in the production of biofuels and biodegradable materials. Its role in the hydrolysis of plant biomass makes it a valuable component in the conversion of lignocellulosic materials into fermentable sugars .
Mechanism of Action
The mechanism of action of alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf involves its interaction with specific enzymes and receptors. In the case of enzymatic degradation, alpha-L-arabinofuranosidases recognize and cleave the (1->5) glycosidic bonds, releasing individual arabinofuranose units. These enzymes typically have active sites that accommodate the trisaccharide structure, facilitating the hydrolysis process .
Comparison with Similar Compounds
alpha-L-Araf-(1->5)-alpha-L-Araf: A disaccharide with two alpha-L-arabinofuranose units linked by a (1->5) glycosidic bond.
alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf: A tetrasaccharide with four alpha-L-arabinofuranose units linked by (1->5) glycosidic bonds.
Uniqueness: alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf is unique due to its specific trisaccharide structure, which provides distinct properties and functions compared to other arabinofuranose oligomers. Its intermediate size allows it to serve as a model compound for studying both shorter and longer arabinan chains, making it a versatile tool in scientific research .
Properties
IUPAC Name |
(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O13/c16-1-4-7(17)11(21)14(27-4)25-3-6-9(19)12(22)15(28-6)24-2-5-8(18)10(20)13(23)26-5/h4-23H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13+,14+,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGBMVAQMSBUQH-BGHOBRCPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1525575.png)

![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1525577.png)



![1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B1525581.png)




